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Compound of Interest

Compound Name: 1,1-Dibromo-2-chloroethane

Cat. No.: B13735961

Disclaimer: Publicly available, experimentally determined spectroscopic data for 1,1-Dibromo-
2-chloroethane (CAS No. 27949-36-6) is limited. This guide provides a detailed overview of
the predicted spectroscopic characteristics of 1,1-Dibromo-2-chloroethane based on
established principles of chemical spectroscopy. For comparative purposes, this document may
reference data from isomeric or structurally similar compounds. All data presented herein
should be considered theoretical unless explicitly stated otherwise.

Introduction

1,1-Dibromo-2-chloroethane is a halogenated hydrocarbon with the chemical formula
C2HsBr2Cl. Accurate structural elucidation and characterization of such compounds are critical
in various fields, including chemical synthesis, materials science, and environmental analysis.
Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance
(NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for determining the
molecular structure and purity of chemical compounds. This guide offers a comprehensive
overview of the expected spectroscopic data for 1,1-Dibromo-2-chloroethane and provides
detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1,1-Dibromo-2-
chloroethane. These predictions are based on the analysis of its chemical structure and
established correlation tables for spectroscopic data.
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Infrared (IR) Spectroscopy

The infrared spectrum of 1,1-Dibromo-2-chloroethane is expected to exhibit characteristic
absorption bands corresponding to the vibrational modes of its constituent bonds.

Wavenumber (cm—?) Vibration Mode Predicted Intensity
2980-2920 C-H Stretch Medium

1450-1380 C-H Bend Medium

800-600 C-ClI Stretch Strong

700-500 C-Br Stretch Strong

'H Nuclear Magnetic Resonance (*H NMR) Spectroscopy

The H NMR spectrum is predicted to show two distinct signals corresponding to the two
different proton environments in the molecule.

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~5.9-6.2 Triplet 1H CHBr2
~4.0-43 Doublet 2H CHzCI

13C Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

The 13C NMR spectrum is expected to display two signals, one for each of the carbon atoms in
their unique chemical environments.

Chemical Shift (6, ppm) Assignment
~40 - 45 CHBr2
~50 - 55 CH2CI
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Mass Spectrometry (MS)

The mass spectrum of 1,1-Dibromo-2-chloroethane will show a characteristic molecular ion
peak and several fragment ions. The isotopic pattern of bromine (7°Br and 8!Br in an
approximate 1:1 ratio) and chlorine (3>Cl and 3’Cl in an approximate 3:1 ratio) will result in a
complex isotopic distribution for the molecular ion and bromine/chlorine-containing fragments.

m/z Ratio lon Comments

Molecular ion (M*) cluster,

showing characteristic isotopic

219, 221, 223, 225 [C2H37°Br23>Cl], etc. _
pattern of two bromines and
one chlorine.
141, 143, 145 [C2H37°Br3>Cl]*, etc. Loss of one bromine atom.
185, 187 [C2H37°Brz]*, etc. Loss of the chlorine atom.
Fragment from cleavage of the
62, 64 [CH235CI]+, [CH237CI+

C-C bond.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a
volatile organic compound such as 1,1-Dibromo-2-chloroethane.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid 1,1-Dibromo-2-chloroethane.
Methodology:

o Sample Preparation: A neat liquid sample is used. A single drop of 1,1-Dibromo-2-
chloroethane is placed between two salt plates (typically NaCl or KBr).

e Instrument Setup:

o Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
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o A background spectrum of the clean, empty salt plates is recorded.

o Data Acquisition:
o The salt plates with the sample are placed in the spectrometer's sample holder.
o The infrared spectrum is recorded, typically in the range of 4000-400 cm~1.
o Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

» Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire *H and 3C NMR spectra of 1,1-Dibromo-2-chloroethane.
Methodology:
e Sample Preparation:

o Approximately 5-10 mg of 1,1-Dibromo-2-chloroethane is dissolved in about 0.6-0.7 mL
of a deuterated solvent (e.g., chloroform-d, CDCIs) in an NMR tube.[1]

o A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
¢ Instrument Setup:

o Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

o The instrument is tuned to the appropriate frequencies for *H and 3C nuclei.
o Data Acquisition:

o H NMR: A standard one-dimensional proton NMR experiment is performed. Key
parameters include the spectral width, acquisition time, and relaxation delay.

o 13C NMR: A proton-decoupled 13C NMR experiment is conducted to obtain singlets for
each carbon environment. A larger number of scans is typically required for 3C due to its
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lower natural abundance and sensitivity.

» Data Processing:

o The acquired free induction decays (FIDs) are Fourier transformed to produce the NMR
spectra.

o Phase and baseline corrections are applied.

o The chemical shifts are referenced to the TMS signal (0.00 ppm).

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of 1,1-Dibromo-2-chloroethane.
Methodology:
e Sample Introduction:

o For a volatile compound like 1,1-Dibromo-2-chloroethane, Gas Chromatography-Mass
Spectrometry (GC-MS) is the preferred method.

o Adilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into
the gas chromatograph.

e Gas Chromatography:

o The sample is vaporized and separated on a capillary column. The temperature program
of the GC oven is optimized to ensure good separation.

e lonization:

o As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer.

o Electron lonization (El) is a common method, where the sample molecules are bombarded
with a high-energy electron beam (typically 70 eV).

e Mass Analysis:
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o The resulting positively charged ions and fragment ions are accelerated and separated
based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

o Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity

versus m/z ratio.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical relationship between the different spectroscopic
techniques in the process of identifying an unknown compound, such as 1,1-Dibromo-2-

chloroethane.
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Caption: A logical workflow for the structural elucidation of an organic compound.

This structured approach, combining data from multiple spectroscopic techniques, allows for
the unambiguous identification and characterization of chemical compounds like 1,1-Dibromo-

2-chloroethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 1,1-Dibromo-2-chloroethane:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13735961#1-1-dibromo-2-chloroethane-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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